1-(2-Chlorophenyl)propan-1-ol
Overview
Description
1-(2-Chlorophenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with propanal to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for dehydration reactions.
Major Products Formed
Oxidation: 1-(2-Chlorophenyl)propan-1-one.
Reduction: 1-(2-Chlorophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(2-Chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)propan-1-ol involves its interaction with cellular components. It can affect cell membrane fluidity and permeability, leading to alterations in cellular processes. The compound may also interact with specific enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropan-1-ol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Chlorophenol: Contains a hydroxyl group directly attached to the benzene ring, leading to different reactivity and applications.
1-(2-Chlorophenyl)ethanol: Similar structure but with one less carbon atom in the alkyl chain .
Uniqueness
1-(2-Chlorophenyl)propan-1-ol is unique due to the presence of both a hydroxyl group and a 2-chlorophenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFXBQTRQSKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402242 | |
Record name | 1-(2-Chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22869-35-8 | |
Record name | 1-(2-Chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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